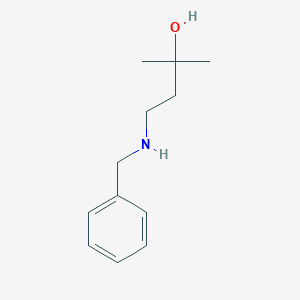

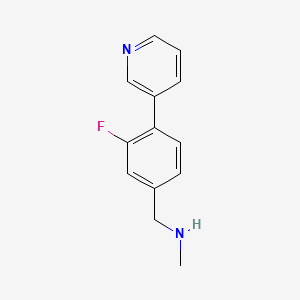

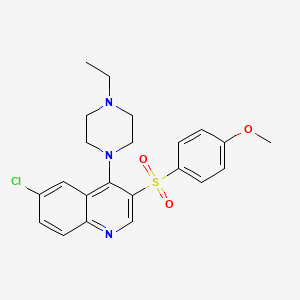

4-(Benzylamino)-2-methylbutan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Absolute Structure Determination of Chiral Amino Acid Derivatives

The study presented in the first paper focuses on the synthesis of a chiral γ-oxo-α-aminoacid with a new stereogenic center, which was achieved through crystallization-induced asymmetric transformation. The resulting compound, (2R,1′S)-2-(1′-benzyl-2′-hydroxyethylamino)-4-phenylbutanoic acid, was further reduced to a stable form and used as a tridentate monoanionic chelating ligand in reaction with copper nitrate, leading to the formation of a mononuclear five-coordinate transition metal complex. This complex's crystallization and absolute structure determination provided insights into the stereochemistry of the original amino acid derivative .

Synthesis of Cyclopropyl-Containing Amino Acids

The second paper describes the synthesis of a versatile building block, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, starting from L-serine. This compound exhibited reactivity in Michael additions and Diels–Alder reactions, which facilitated the creation of new cyclopropyl-containing amino acids in protected form. The building block was also applied in the synthesis of a precursor for bicyclic peptidomimetics, highlighting its potential in the development of geometrically constrained compounds .

Antihypertensive Activity of Benzopyran Derivatives

In the third paper, a series of novel 4-(substituted-carbonylamino)-2H-1-benzopyran-3-ols were synthesized and evaluated for their antihypertensive activity in spontaneously hypertensive rats. The study found that the most potent compounds contained methyl and methylamino groups adjacent to the carbonyl group. These compounds were also assessed for their ability to enhance rubidium-86 efflux in the rabbit mesenteric artery, which correlated with their blood pressure-lowering activity, classifying them as potassium-channel activators .

While the provided papers do not directly discuss "4-(Benzylamino)-2-methylbutan-2-ol", they offer valuable insights into the synthesis and analysis of related compounds with benzylamino groups and their potential biological activities. These studies contribute to the broader understanding of the chemical and physical properties of similar compounds, as well as their applications in medicinal chemistry.

Propriétés

IUPAC Name |

4-(benzylamino)-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKHFUSTODJFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2545588.png)

![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)